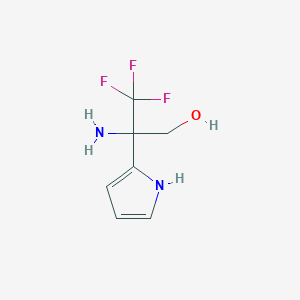

2-amino-3,3,3-trifluoro-2-(1H-pyrrol-2-yl)propan-1-ol

Description

Properties

IUPAC Name |

2-amino-3,3,3-trifluoro-2-(1H-pyrrol-2-yl)propan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9F3N2O/c8-7(9,10)6(11,4-13)5-2-1-3-12-5/h1-3,12-13H,4,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTEAIOYUCXSUAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=C1)C(CO)(C(F)(F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9F3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-3,3,3-trifluoro-2-(1H-pyrrol-2-yl)propan-1-ol can be achieved through several methodsThis reaction typically requires a catalyst and is conducted under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and improved safety. The use of automated systems can also enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-amino-3,3,3-trifluoro-2-(1H-pyrrol-2-yl)propan-1-ol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into amines or alcohols.

Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce trifluoromethyl amines or alcohols.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 2-amino-3,3,3-trifluoro-2-(1H-pyrrol-2-yl)propan-1-ol is with a molecular weight of 194.15 g/mol. The presence of a trifluoromethyl group enhances the compound's stability and bioavailability, making it a valuable entity in various applications. The amino group allows for hydrogen bonding interactions, while the pyrrole ring contributes to its reactivity.

Chemistry

In organic synthesis, this compound serves as a building block for the development of fluorinated compounds. Its trifluoromethyl group is particularly useful in creating more stable and bioavailable derivatives that can be utilized in various chemical reactions.

Biology

The compound's stability and bioavailability make it advantageous in biological studies. It is used to investigate biological systems and is explored for its potential therapeutic properties . The ability to penetrate biological membranes due to the trifluoromethyl group enhances its efficacy as a research tool.

Medicine

In medicinal chemistry, this compound is investigated for its role as a precursor in the synthesis of pharmaceuticals. Its unique structure may lead to the development of novel therapeutic agents targeting various diseases.

Industry

The compound finds applications in the production of agrochemicals and materials science. Its distinct chemical properties allow it to be used in formulating effective agricultural products and innovative materials with enhanced performance characteristics.

Recent studies have highlighted several biological activities associated with this compound:

Antimicrobial Activity

Compounds similar to this compound have demonstrated antimicrobial properties. For instance, derivatives have shown minimum inhibitory concentrations (MICs) against bacterial strains such as Staphylococcus aureus and Escherichia coli ranging from 3.12 to 12.5 µg/mL.

Anticancer Potential

Research indicates that this compound may possess anticancer properties. In vitro studies have shown that certain pyrrole derivatives can inhibit cancer cell growth more effectively than conventional chemotherapeutic agents like cisplatin.

Neuroprotective Effects

Emerging evidence suggests that compounds like this may exert neuroprotective effects by modulating neurotransmitter systems or protecting against oxidative stress in neuronal cells.

Case Studies

Case Study 1: Antimicrobial Evaluation

A comparative study involving pyrrole derivatives found that one derivative exhibited an MIC of 6 µg/mL against Mycobacterium tuberculosis, indicating the potential for developing new antibacterial agents from trifluorinated pyrroles.

Case Study 2: Anticancer Activity

Experiments evaluating anticancer efficacy against various cancer cell lines indicated enhanced cytotoxicity compared to traditional treatments, suggesting a novel mechanism of action that warrants further investigation.

Mechanism of Action

The mechanism of action of 2-amino-3,3,3-trifluoro-2-(1H-pyrrol-2-yl)propan-1-ol involves its interaction with various molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes, increasing its efficacy. The amino group can form hydrogen bonds with target molecules, while the pyrrole ring can participate in π-π interactions, contributing to the compound’s overall activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Fluorinated Propanol Derivatives with Aromatic Substituents

Compound A : 3,3,3-Trifluoro-2-(3-Nitrophenyl)Propan-1-ol (CAS: N/A)

- Structure : Nitrophenyl substituent at C2.

- pyrrole. Higher acidity due to nitro’s strong electron-withdrawing effect compared to pyrrole’s electron-donating nature. Applications: Likely used in agrochemicals or as a synthetic intermediate for electrophilic substitutions.

Compound B : 3,3,3-Trifluoro-2-(Pyridin-3-yl)Propan-1-ol (CAS: N/A)

- Structure : Pyridine ring at C2.

- Key Differences: Pyridine’s basicity enables protonation at physiological pH, altering solubility and bioavailability. Enhanced hydrogen-bonding capacity via pyridine’s lone pair vs. pyrrole’s NH group. Applications: Potential in metal coordination or as a ligand in catalysis.

Amino-Substituted Fluoropropanols

Compound C : 3-Amino-2,2-Difluoro-3-(Pyridin-4-yl)Propan-1-ol (CAS: 1337090-39-7)

- Structure: Difluoro substitution at C2, amino at C3, pyridin-4-yl at C3.

- Key Differences: Reduced fluorine content (difluoro vs. trifluoro) decreases electron-withdrawing effects, lowering hydroxyl acidity. Amino group at C3 alters steric and electronic interactions compared to the target compound’s C2 amino group. Applications: Potential in medicinal chemistry for kinase inhibitors due to pyridine’s pharmacophore role.

Compound D : 3-Amino-3-[4-(Propan-2-yloxy)Phenyl]Propan-1-ol (CAS: 787615-30-9)

- Structure : Isopropoxy-phenyl substituent at C3.

- Key Differences: Bulky isopropoxy group increases steric hindrance, reducing reactivity in nucleophilic substitutions. Lack of fluorine decreases metabolic stability compared to the target compound. Applications: Intermediate in β-blocker synthesis (e.g., aryloxypropanolamine analogs).

Heterocyclic Analog Comparisons

Compound E : 2-Methyl-2-(((3-Methyl-1H-Pyrazol-4-yl)Methyl)Amino)Propan-1-ol (CAS: 1156892-12-4)

- Structure: Pyrazole ring with methyl and amino-methyl substituents.

- Key Differences :

- Pyrazole’s dual nitrogen atoms enhance basicity and metal-binding capability vs. pyrrole.

- Branched methyl groups increase hydrophobicity.

- Applications: Likely used in coordination chemistry or as a building block for antifungal agents.

Compound F : 3,3,3-Trifluoro-2-(1H-1,2,4-Triazol-1-yl)Propan-1-Amine (CAS: 1157126-01-6)

- Structure : Triazole substituent at C2.

- Key Differences: Triazole’s polarity improves water solubility vs. pyrrole. Dual hydrogen-bonding capacity (donor/acceptor) enhances biological target interactions. Applications: Antifungal or antiviral agents (triazoles are common in azole drugs).

Research Findings and Implications

- Electron Effects : The trifluoromethyl group in the target compound enhances acidity (pKa ~10–12 estimated) and stabilizes intermediates in nucleophilic reactions .

- Biological Activity : Pyrrole-containing analogs show unique π-π stacking in enzyme binding pockets, while triazole derivatives (e.g., Compound F) exhibit broader antimicrobial activity .

- Synthetic Utility : The sodium salt of the target compound () is priced higher (~€970/50mg), reflecting its specialized use in peptide synthesis or fluorinated API development .

Biological Activity

2-Amino-3,3,3-trifluoro-2-(1H-pyrrol-2-yl)propan-1-ol is a compound of significant interest due to its unique chemical structure, which includes a trifluoromethyl group, an amino group, and a pyrrole ring. This combination imparts distinct biological activities that make it valuable in various fields of research, particularly in medicinal chemistry and pharmacology.

The molecular formula of this compound is with a molecular weight of 194.15 g/mol. The trifluoromethyl group enhances the compound's stability and bioavailability, while the amino and pyrrole functionalities contribute to its reactivity and interaction with biological targets .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The trifluoromethyl group allows for better membrane penetration, enhancing efficacy. The amino group can form hydrogen bonds with target molecules, while the pyrrole ring can engage in π-π stacking interactions, which are crucial for binding to biomolecules .

Antimicrobial Activity

Recent studies have highlighted the potential antimicrobial properties of compounds containing pyrrole structures. For instance, derivatives similar to this compound have shown promising activity against various bacterial strains. A study reported that pyrrole-based compounds exhibited minimum inhibitory concentrations (MICs) ranging from 3.12 to 12.5 µg/mL against Staphylococcus aureus and Escherichia coli .

Anticancer Potential

Research indicates that compounds with similar structural motifs may possess anticancer properties. In vitro studies have demonstrated that certain pyrrole derivatives can inhibit cancer cell growth more effectively than standard chemotherapeutic agents like cisplatin . The mechanism often involves the disruption of cellular processes through interaction with key enzymes involved in cell proliferation.

Neuroprotective Effects

There is emerging evidence suggesting that compounds like this compound may exert neuroprotective effects. These effects are hypothesized to arise from their ability to modulate neurotransmitter systems or protect against oxidative stress in neuronal cells .

Case Studies

Case Study 1: Antimicrobial Evaluation

In a comparative study involving several pyrrole derivatives, researchers found that one derivative exhibited an MIC of 6 µg/mL against Mycobacterium tuberculosis. This highlights the potential of trifluorinated pyrroles in developing new antibacterial agents .

Case Study 2: Anticancer Activity

A series of experiments evaluated the anticancer efficacy of compounds related to this compound against various cancer cell lines. Results indicated enhanced cytotoxicity compared to traditional treatments, suggesting a novel mechanism of action that warrants further investigation .

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 1,1,1-Trifluoro-2-propanol | Lacks amino and pyrrole groups | Limited biological activity |

| Pyrrole Derivatives | Various substitutions on pyrrole | Notable antibacterial and anticancer effects |

| Fluorinated Amino Alcohols | Varies based on fluorination | Potential neuroprotective effects |

Q & A

Q. What are the optimal synthetic routes for 2-amino-3,3,3-trifluoro-2-(1H-pyrrol-2-yl)propan-1-ol, and how can competing pathways be minimized?

- Methodological Answer : A common approach involves the reduction of nitro intermediates (e.g., 3-(1H-pyrrol-2-yl)-2-nitropropan-1-ol derivatives) using sodium borohydride (NaBH₄) in ethanol at 0–5°C. Catalytic hydrogenation with Pd/C under 30–50 psi H₂ pressure is an alternative for scalable synthesis. Competing pathways, such as over-reduction or pyrrole ring hydrogenation, can be mitigated by controlling reaction time and temperature. Monitoring via TLC or HPLC is critical .

- Data Contradictions : Some protocols report lower yields with NaBH₄ due to incomplete reduction, while Pd/C methods risk pyrrole ring saturation under high pressure. Solvent choice (e.g., THF vs. ethanol) also impacts selectivity .

Q. How can the stability of this compound be assessed under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffered solutions (pH 3–9) at 25°C, 40°C, and 60°C. Monitor degradation via HPLC-MS and quantify impurities (e.g., hydrolyzed products or oxidized derivatives). Use Arrhenius kinetics to extrapolate shelf-life .

- Key Findings : Fluorinated alcohols are generally stable at neutral pH but prone to hydrolysis under strongly acidic/basic conditions. The trifluoromethyl group enhances thermal stability compared to non-fluorinated analogs .

Q. What analytical techniques are recommended for structural characterization?

- Methodological Answer :

- NMR : ¹⁹F NMR (δ −60 to −70 ppm for CF₃) and ¹H NMR (pyrrole protons at δ 6.5–7.0 ppm).

- MS : High-resolution ESI-MS for molecular ion confirmation (expected [M+H]⁺ ~255.1 Da).

- IR : Stretching bands for -OH (~3400 cm⁻¹) and -NH₂ (~3300 cm⁻¹) .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the stereochemistry of this compound?

- Methodological Answer : Grow single crystals via slow evaporation in a 1:1 ethanol/water mixture. Use SHELXL for refinement, focusing on the chiral center (C2) and fluorine positions. Twinning or disorder in the pyrrole ring may require higher-resolution data (≤1.0 Å) and restraints on anisotropic displacement parameters .

- Challenges : Fluorine atoms cause weak scattering, complicating electron density maps. Synchrotron radiation improves data quality .

Q. What intermolecular interactions dominate in the solid state, and how do they influence solubility?

- Methodological Answer : Analyze Hirshfeld surfaces to identify hydrogen bonds (N–H⋯O, O–H⋯F) and π-π stacking between pyrrole rings. Solubility in polar solvents (e.g., DMSO) correlates with H-bond donor capacity, while CF₃ groups reduce solubility in non-polar media .

- Contradictions : Some studies report unexpected halogen bonding (C–F⋯π), which may enhance crystal packing but reduce bioavailability .

Q. How can computational modeling predict biological activity against targets like guanylate cyclase?

- Methodological Answer : Perform molecular docking (AutoDock Vina) using the compound’s 3D structure (optimized via DFT at B3LYP/6-311+G(d,p)). Validate with MD simulations (100 ns) to assess binding stability. Compare with known guanylate cyclase activators (e.g., ) .

- Limitations : Fluorine’s electronegativity may bias charge distribution in docking, requiring manual adjustment of partial charges .

Q. What strategies address toxicity concerns during in vitro studies?

- Methodological Answer : Follow RIFM guidelines for fluorinated compounds:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.